2-Chloro-6-(1-cyanocyclobutyl)benzoic acid
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Overview
Description
2-Chloro-6-(1-cyanocyclobutyl)benzoic acid is an organic compound with the molecular formula C12H10ClNO2. This compound is characterized by the presence of a chloro group at the 2-position and a cyanocyclobutyl group at the 6-position on the benzoic acid ring. It is a derivative of benzoic acid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-cyanocyclobutyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Formation of Cyanocyclobutyl Group: The cyanocyclobutyl group is introduced through a series of reactions involving cyclobutyl compounds and cyanation reactions.
Final Product Formation: The final step involves the coupling of the cyanocyclobutyl group with the 2-chlorobenzoic acid under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(1-cyanocyclobutyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Chloro-6-(1-cyanocyclobutyl)benzoic acid has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1-cyanocyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic Acid: A simpler derivative with only a chloro group.
6-Cyanocyclobutylbenzoic Acid: Lacks the chloro group but has the cyanocyclobutyl group.
Benzoic Acid: The parent compound without any substituents.
Uniqueness
2-Chloro-6-(1-cyanocyclobutyl)benzoic acid is unique due to the presence of both the chloro and cyanocyclobutyl groups, which confer specific chemical and biological properties that are not observed in the simpler derivatives.
Properties
Molecular Formula |
C12H10ClNO2 |
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Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-chloro-6-(1-cyanocyclobutyl)benzoic acid |
InChI |
InChI=1S/C12H10ClNO2/c13-9-4-1-3-8(10(9)11(15)16)12(7-14)5-2-6-12/h1,3-4H,2,5-6H2,(H,15,16) |
InChI Key |
XLDYGKFFMFYIIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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